molecular formula C16H17FN2O2 B3157261 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide CAS No. 847861-66-9

2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide

Cat. No. B3157261
CAS RN: 847861-66-9
M. Wt: 288.32 g/mol
InChI Key: IGPRJZKVWLCIDM-UHFFFAOYSA-N
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Description

The compound “2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 218.66 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride” is 1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H . This code provides a way to describe the compound’s structure using a standard notation.


Physical And Chemical Properties Analysis

The compound “2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride” is a powder at room temperature . More specific physical and chemical properties were not available in the sources I found.

Safety and Hazards

The safety information for “2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-amino-4-fluoro-N,N-dimethyl-5-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-19(2)16(20)12-8-15(13(17)9-14(12)18)21-10-11-6-4-3-5-7-11/h3-9H,10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPRJZKVWLCIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide (1.06 g) in THF (3 mL) were added ethanol (12 mL) and water (1.5 mL), and to the solution were added ammonium chloride (893 mg) and reduced iron (933 mg). The resultant mixture was heated under reflux for 2 hours, allowed to stand for cooling to room temperature, and filtered through a Celite. The filtrate was concentrated and the residue was diluted with ethyl acetate. The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine, dried over sodium sulfate, and concentrated to give 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide (984 mg) as a crude product.
Name
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
933 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Reactant of Route 2
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2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Reactant of Route 3
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2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Reactant of Route 4
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Reactant of Route 5
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2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Reactant of Route 6
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2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide

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